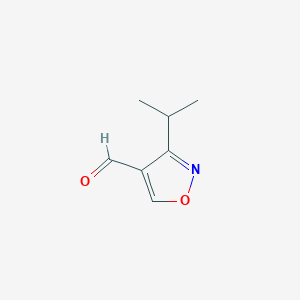

3-(Propan-2-yl)-1,2-oxazole-4-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-yl-1,2-oxazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5(2)7-6(3-9)4-10-8-7/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEBSLLYDHKUOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC=C1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Propan 2 Yl 1,2 Oxazole 4 Carbaldehyde and Analogues

Established Synthetic Pathways to 1,2-Oxazole-4-carbaldehydes

The construction of the 1,2-oxazole (or isoxazole) ring is a cornerstone of heterocyclic chemistry, with several reliable methods available. These pathways often allow for the introduction of substituents at various positions on the ring, including the crucial carbaldehyde group at the C4 position.

1,3-Dipolar Cycloaddition Reactions in Isoxazole (B147169) Ring Formation

The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a powerful and widely used method for synthesizing five-membered heterocyclic rings like isoxazoles. wikipedia.org This reaction involves a 1,3-dipole, in this case, a nitrile oxide, reacting with a dipolarophile, which is typically an alkene or an alkyne. wikipedia.orgnih.gov The reaction between a nitrile oxide and an alkyne leads directly to the formation of the aromatic isoxazole ring. youtube.com This method is highly versatile for creating a variety of isoxazole derivatives. researchgate.net

To synthesize a 4-carbaldehyde substituted isoxazole, the alkyne component must bear a formyl group or a precursor that can be readily converted to an aldehyde. For the target compound, 3-(Propan-2-yl)-1,2-oxazole-4-carbaldehyde, the reaction would involve the cycloaddition of a nitrile oxide derived from isobutyraldehyde with an appropriately substituted alkyne.

Nitrile Oxide Generation and Reactivity with Dipolarophiles

Nitrile oxides are highly reactive intermediates and are typically generated in situ to be trapped by a dipolarophile. researchgate.net Common methods for their generation include:

Dehydrohalogenation of hydroximoyl halides: This is a classic method where aldoximes are first converted to hydroximoyl chlorides or bromides, which are then treated with a base to eliminate HCl and form the nitrile oxide. maynoothuniversity.ie

Oxidation of aldoximes: Various oxidizing agents can be used to convert aldoximes directly to nitrile oxides. Reagents like N-chlorosuccinimide (NCS), chloramine-T, or hypervalent iodine compounds are effective for this transformation. maynoothuniversity.ienih.gov For instance, treating an aldoxime with hypervalent iodine leads to the rapid formation of nitrile oxides, which can then react with terminal alkynes. nih.gov

Using Alkyl Nitrites: An efficient one-pot synthesis of 3,5-disubstituted isoxazoles from aldoximes and alkynes can be achieved using tert-butyl nitrite or isoamyl nitrite, which generate the key nitrile oxide intermediates.

Once generated, the nitrile oxide readily undergoes a [3+2] cycloaddition with an alkyne. This reaction is a key step in forming the isoxazole core. nih.gov

Regioselectivity and Stereochemical Control in Cycloadditions

The reaction of a nitrile oxide with an unsymmetrical alkyne can potentially yield two regioisomers: the 3,4- and 3,5-disubstituted isoxazoles. The regiochemical outcome is a critical aspect of the synthesis. In many cases, the reaction of nitrile oxides with terminal alkynes regioselectively leads to 3,5-disubstituted isoxazoles. maynoothuniversity.iersc.org

However, achieving the 3,4-disubstituted pattern, as required for this compound, can be challenging. mdpi.com The regioselectivity is influenced by steric and electronic factors of both the nitrile oxide and the alkyne. While catalyst-free reactions often favor the 3,5-isomer, certain catalysts can alter this preference. For example, ruthenium catalysis has been shown to favor the formation of 3,4-disubstituted isoxazoles. maynoothuniversity.ie Intramolecular cycloadditions, where the nitrile oxide and alkyne are part of the same molecule, can also be designed to force the formation of a specific regioisomer, such as the 3,4-disubstituted product. mdpi.com

| Reaction Type | Reagents | Product | Regioselectivity |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide + Alkyne | Isoxazole | Typically yields 3,5-disubstituted isomers; can be controlled with catalysts. maynoothuniversity.iersc.org |

| Intramolecular Cycloaddition | Molecule with nitrile oxide and alkyne moieties | Fused Isoxazole | Can force formation of 3,4-disubstituted isomers. mdpi.com |

Cyclization Approaches Utilizing α-Halo Ketones and Nitrogen Sources

An alternative pathway to isoxazoles involves the reaction of a three-carbon component with a nitrogen source, typically hydroxylamine. youtube.com One common method uses α-haloketones as the carbon backbone. For instance, α-haloketoximes can be transformed into disubstituted isoxazoles. organic-chemistry.org This approach can be adapted to produce 4-carbaldehyde derivatives by starting with an appropriately functionalized α-halo ketone. The reaction of α-chloro oximes with lithiated nitriles has been reported to produce 5-aminoisoxazoles with alkyl groups at the 4-position, showcasing the potential for substitution at this site. nih.gov

Oxidative Cyclization Strategies

Oxidative cyclization provides another route to the isoxazole ring. These methods often involve the intramolecular cyclization of a precursor under oxidative conditions. A notable example is the synthesis of isoxazoles from propargylamines. This process involves the oxidation of the propargylamine to an oxime, which then undergoes a copper-mediated intramolecular cyclization to form the isoxazole ring. organic-chemistry.orgacs.orgnih.gov This one-pot oxidation/cyclization sequence is efficient and tolerates a variety of functional groups. organic-chemistry.orgacs.org

Furthermore, the intramolecular oxidative cycloaddition of alkyne-tethered aldoximes can be catalyzed by hypervalent iodine(III) species to produce polycyclic isoxazole derivatives in high yields. mdpi.com

Multi-Component Reactions for Isoxazole Scaffold Construction

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. Several MCRs have been developed for the synthesis of isoxazole derivatives.

A common MCR for isoxazol-5(4H)-ones involves the one-pot, three-component reaction of an aldehyde, a β-ketoester (like ethyl acetoacetate), and hydroxylamine hydrochloride. researchgate.netscispace.com This reaction has been successfully carried out using green catalysts such as fruit juices or in the presence of ionic liquids. researchgate.netscielo.br While this method typically yields isoxazol-5(4H)-ones, modifications to the starting materials and conditions could potentially lead to other substitution patterns, including the desired 4-carbaldehyde structure. Another MCR involves the reaction of malononitrile, hydroxylamine hydrochloride, and various aldehydes to afford 5-amino-isoxazole-4-carbonitriles. nih.gov

| Reaction Type | Components | Product Type |

| Three-Component Reaction | Aldehyde, β-Ketoester, Hydroxylamine Hydrochloride | Isoxazol-5(4H)-ones researchgate.netscielo.br |

| Three-Component Reaction | Malononitrile, Hydroxylamine Hydrochloride, Aldehyde | 5-Amino-isoxazole-4-carbonitriles nih.gov |

Targeted Synthesis of this compound

The most direct approaches to this compound involve either building the isoxazole ring with the substituents already in place or formylating a pre-synthesized 3-isopropylisoxazole.

Exploration of Precursors and Starting Materials

The synthesis of the target molecule relies on the availability of suitable precursors for the construction of the 3-isopropylisoxazole core and the introduction of the 4-formyl group.

For the Isoxazole Ring Construction:

Two primary disconnection approaches are considered for forming the isoxazole ring:

[3+2] Cycloaddition: This powerful method involves the reaction of a nitrile oxide with an alkyne or alkene. For the synthesis of this compound, the key precursor is 2-methylpropanenitrile oxide (isopropyl nitrile oxide) . This reactive intermediate can be generated in situ from isobutyraldehyde oxime or the corresponding hydroximoyl chloride. The choice of the two-carbon component is crucial for introducing the C4 and C5 fragments of the isoxazole ring. A suitable dipolarophile would be a three-carbon acetylenic aldehyde or its synthetic equivalent, which can be challenging to handle. A more common strategy involves using a masked aldehyde functionality on the alkyne, which can be deprotected after the cycloaddition.

Cyclocondensation: This approach involves the reaction of a compound containing a nitrogen-oxygen bond, typically hydroxylamine, with a 1,3-dicarbonyl compound or its equivalent. To obtain the desired substitution pattern, a β-ketoaldehyde with an isopropyl group at the appropriate position would be required. For instance, the condensation of hydroxylamine with a derivative of 2-(ethoxymethylene)-3-methylbutanal could theoretically yield the target isoxazole.

For the Formylation Route:

An alternative and often more practical approach is the formylation of a pre-existing 3-isopropylisoxazole ring. This heterocycle serves as the key precursor for this strategy. The synthesis of 3-isopropylisoxazole itself can be achieved through the [3+2] cycloaddition of 2-methylpropanenitrile oxide with acetylene, followed by careful handling of the gaseous alkyne.

The subsequent formylation is typically achieved via the Vilsmeier-Haack reaction . The reagents for this reaction are a substituted formamide, most commonly N,N-dimethylformamide (DMF) , and a dehydrating agent such as phosphoryl chloride (POCl₃) or oxalyl chloride. tandfonline.com These react to form the electrophilic Vilsmeier reagent, which then attacks the electron-rich isoxazole ring.

A general method for the synthesis of 3-substituted isoxazole-4-carbaldehydes involves the condensation reaction of nitroalkanes with 3-oxetanone. nih.gov In the context of the target molecule, this would involve the reaction of 2-nitropropane with 3-oxetanone.

| Precursor/Starting Material | Synthetic Route | Role |

| Isobutyraldehyde oxime | [3+2] Cycloaddition | Source of 2-methylpropanenitrile oxide |

| Acetylenic aldehyde equivalent | [3+2] Cycloaddition | C4-C5 synthon with aldehyde functionality |

| 3-Isopropylisoxazole | Vilsmeier-Haack Formylation | Isoxazole core for subsequent functionalization |

| N,N-Dimethylformamide (DMF) | Vilsmeier-Haack Formylation | Source of the formyl group |

| Phosphoryl chloride (POCl₃) | Vilsmeier-Haack Formylation | Activating agent for DMF |

| 2-Nitropropane | Condensation | Source of the 3-isopropyl group |

| 3-Oxetanone | Condensation | C4 and C5 synthon with a masked aldehyde |

Reaction Condition Optimization for High Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound, particularly for the Vilsmeier-Haack formylation of 3-isopropylisoxazole.

The Vilsmeier-Haack reaction is known to be sensitive to several parameters:

Stoichiometry of Reagents: The molar ratio of the substrate (3-isopropylisoxazole), DMF, and POCl₃ is a key factor. An excess of the Vilsmeier reagent is often employed to ensure complete conversion of the starting material. A typical ratio might be 1:1.5:1.5 of substrate:DMF:POCl₃.

Temperature and Reaction Time: The formation of the Vilsmeier reagent is typically carried out at low temperatures (0-5 °C) to control its reactivity. The subsequent formylation of the isoxazole is often performed at elevated temperatures, ranging from 60 to 100 °C. The reaction time can vary from a few hours to overnight, and it is crucial to monitor the reaction progress using techniques like thin-layer chromatography (TLC) to determine the optimal endpoint and avoid the formation of byproducts.

Solvent: While the Vilsmeier-Haack reaction can sometimes be run neat, the use of a solvent is common to ensure proper mixing and temperature control. Solvents such as chloroform, dichloromethane, or 1,2-dichloroethane are frequently used.

Work-up Procedure: The reaction is typically quenched by pouring the mixture onto ice-water, followed by neutralization with a base such as sodium carbonate or sodium hydroxide. This hydrolyzes the intermediate iminium salt to the desired aldehyde. The product is then extracted with an organic solvent, and purification is usually achieved by column chromatography or recrystallization.

Table of Optimized Reaction Parameters for Vilsmeier-Haack Formylation:

| Parameter | Optimized Condition | Rationale |

| Substrate:DMF:POCl₃ Ratio | 1 : 1.5 : 1.5 | Ensures complete conversion of the starting material. |

| Temperature | 0-5 °C (reagent formation), 60-100 °C (formylation) | Controls reactivity and promotes the desired reaction. |

| Reaction Time | Monitored by TLC (typically 2-12 hours) | Prevents byproduct formation and ensures completion. |

| Solvent | Chloroform or Dichloromethane | Provides good solubility and reaction medium. |

| Work-up | Quenching with ice-water and neutralization | Hydrolyzes the intermediate to the final product. |

Green Chemistry Approaches in Synthetic Design

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of isoxazoles and for formylation reactions.

Solvent-Free Conditions: Performing reactions without a solvent, or in a recyclable solvent, is a cornerstone of green chemistry. Solvent-free Vilsmeier-Haack reactions have been reported, often conducted by grinding the reactants together in a mortar and pestle. semanticscholar.org This "mechanochemical" approach minimizes solvent waste and can lead to improved reaction efficiency. Similarly, the synthesis of isoxazoles via 1,3-dipolar cycloaddition has been successfully carried out under solvent-free conditions, for instance, using ball-milling techniques. tandfonline.com

Aqueous Reaction Media: The use of water as a solvent is highly desirable from a green chemistry perspective. Several methods for the synthesis of isoxazole derivatives in aqueous media have been developed, including three-component reactions of aldehydes, β-ketoesters, and hydroxylamine hydrochloride. yale.edu While a direct aqueous synthesis of the target molecule has not been specifically reported, these methodologies provide a foundation for developing such a process.

Advanced Synthetic Techniques for Functionalization

Beyond the synthesis of the parent compound, advanced techniques can be employed to introduce further chemical diversity by functionalizing the isoxazole ring system.

Direct Functionalization of the Isoxazole Ring System

The isoxazole ring, while aromatic, exhibits distinct reactivity at its different positions. The C4 and C5 protons of the isoxazole ring are generally the most acidic and can be removed by strong bases, enabling further functionalization.

Directed ortho-Metalation (DoM): This powerful technique allows for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic rings. In the case of 3-substituted isoxazoles, the C4 proton is often the most acidic and can be selectively removed by a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), especially at low temperatures. The resulting 4-lithioisoxazole intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups at the C4 position. For example, quenching the lithiated species with an appropriate electrophile could introduce alkyl, silyl, or other functional groups.

C-H Functionalization: In recent years, transition metal-catalyzed C-H functionalization has become a prominent strategy for the direct and atom-economical modification of heterocycles. While specific examples for 3-isopropylisoxazole are not extensively documented, palladium, rhodium, and iridium catalysts are commonly used for the direct arylation, alkenylation, or alkylation of C-H bonds in various heterocyclic systems. This approach avoids the need for pre-functionalization (e.g., halogenation or metalation) of the isoxazole ring.

Chemical Reactivity and Derivatization Studies of 3 Propan 2 Yl 1,2 Oxazole 4 Carbaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group in 3-(propan-2-yl)-1,2-oxazole-4-carbaldehyde is a key site for a wide array of chemical transformations, allowing for the synthesis of a diverse range of derivatives. Its reactivity is centered around the electrophilic nature of the carbonyl carbon.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is susceptible to attack by nucleophiles, leading to the formation of a tetrahedral intermediate which, upon protonation, yields an alcohol. A classic example of this is the Grignard reaction, where an organomagnesium halide adds to the carbonyl group to form a new carbon-carbon bond.

For instance, the reaction of this compound with a Grignard reagent such as methylmagnesium bromide would be expected to yield a secondary alcohol. The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon, and subsequent acidic workup protonates the resulting alkoxide.

| Nucleophile | Reagent | Product | Reaction Conditions |

|---|---|---|---|

| Methyl | Methylmagnesium bromide (CH3MgBr) | 1-(3-(Propan-2-yl)-1,2-oxazol-4-yl)ethan-1-ol | Anhydrous diethyl ether, followed by acidic workup (e.g., aq. NH4Cl) |

| Ethyl | Ethylmagnesium chloride (CH3CH2MgCl) | 1-(3-(Propan-2-yl)-1,2-oxazol-4-yl)propan-1-ol | Anhydrous THF, followed by acidic workup |

Condensation Reactions with Amines and Hydrazines

The aldehyde functional group readily undergoes condensation reactions with primary amines and hydrazines to form imines (Schiff bases) and hydrazones, respectively. These reactions typically proceed via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

The formation of an imine from this compound and a primary amine, such as aniline, would involve the initial formation of a hemiaminal intermediate, which then dehydrates to yield the corresponding N-phenylimine. Similarly, reaction with hydrazine (B178648) or its derivatives, like 2,4-dinitrophenylhydrazine, would produce the corresponding hydrazone, often as a crystalline solid which can be useful for characterization.

| Reactant | Product Type | Product Name | Reaction Conditions |

|---|---|---|---|

| Aniline | Imine (Schiff Base) | N-phenyl-1-(3-(propan-2-yl)-1,2-oxazol-4-yl)methanimine | Ethanol, reflux, catalytic acetic acid |

| Hydrazine hydrate | Hydrazone | (3-(Propan-2-yl)-1,2-oxazol-4-yl)methanimine | Methanol, room temperature |

| Hydroxylamine hydrochloride | Oxime | This compound oxime | Aqueous ethanol, sodium acetate |

Oxidation and Reduction Pathways to Carboxylic Acids and Alcohols, Respectively

The aldehyde group can be easily oxidized to a carboxylic acid or reduced to a primary alcohol. A variety of oxidizing agents can be employed for the conversion to 3-(propan-2-yl)-1,2-oxazole-4-carboxylic acid. Mild oxidizing agents are generally preferred to avoid potential side reactions with the isoxazole (B147169) ring.

Conversely, reduction of the aldehyde to the corresponding primary alcohol, (3-(propan-2-yl)-1,2-oxazol-4-yl)methanol, can be achieved using a range of reducing agents. Sodium borohydride (B1222165) is a common and selective reagent for this transformation, as it typically does not reduce the isoxazole ring.

| Transformation | Reagent | Product | Typical Conditions |

|---|---|---|---|

| Oxidation | Potassium permanganate (B83412) (KMnO4) | 3-(Propan-2-yl)-1,2-oxazole-4-carboxylic acid | Aqueous acetone, room temperature |

| Oxidation | Jones reagent (CrO3/H2SO4) | 3-(Propan-2-yl)-1,2-oxazole-4-carboxylic acid | Acetone, 0 °C to room temperature |

| Reduction | Sodium borohydride (NaBH4) | (3-(Propan-2-yl)-1,2-oxazol-4-yl)methanol | Methanol or ethanol, 0 °C to room temperature |

| Reduction | Lithium aluminium hydride (LiAlH4) | (3-(Propan-2-yl)-1,2-oxazol-4-yl)methanol | Anhydrous diethyl ether or THF, 0 °C |

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

Olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are powerful tools for converting the aldehyde into an alkene. The Wittig reaction utilizes a phosphonium (B103445) ylide, which reacts with the aldehyde to form an oxaphosphetane intermediate that subsequently decomposes to an alkene and a phosphine (B1218219) oxide.

The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion. This reaction often offers advantages in terms of the ease of removal of the phosphate (B84403) byproduct and can provide excellent stereoselectivity, typically favoring the formation of the (E)-alkene.

| Reaction | Reagent | Product | Typical Conditions |

|---|---|---|---|

| Wittig Reaction | Methyltriphenylphosphonium bromide / n-BuLi | 4-(Prop-1-en-2-yl)-3-(propan-2-yl)-1,2-oxazole | Anhydrous THF, -78 °C to room temperature |

| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate / NaH | Ethyl (E)-3-(3-(propan-2-yl)-1,2-oxazol-4-yl)acrylate | Anhydrous THF, 0 °C to room temperature |

Reactivity of the Isoxazole Ring

The isoxazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of two heteroatoms, nitrogen and oxygen. These atoms affect the electron density distribution within the ring and its susceptibility to electrophilic attack.

Electrophilic Aromatic Substitution (Deactivation by Nitrogen)

In general, the isoxazole ring is considered to be an electron-deficient aromatic system due to the electronegativity of the nitrogen and oxygen atoms. The nitrogen atom, in particular, exerts a deactivating effect on the ring towards electrophilic aromatic substitution. This deactivation arises from the inductive electron-withdrawing nature of the nitrogen atom, which reduces the nucleophilicity of the ring carbons.

Despite this deactivation, electrophilic substitution on isoxazoles can occur, typically at the C4 position, which is generally the most electron-rich carbon in the ring. However, the presence of the electron-withdrawing aldehyde group at the C4 position in this compound would further deactivate this position, making electrophilic substitution challenging. Any potential electrophilic attack would likely be directed to the C5 position, if it were to occur at all under forcing conditions. Common electrophilic aromatic substitution reactions like nitration or halogenation would require harsh conditions and may result in low yields or decomposition.

For instance, nitration with a mixture of nitric acid and sulfuric acid might be attempted, but the strong acidic and oxidizing conditions could lead to degradation of the starting material.

| Reaction | Reagent | Expected Product (if reaction occurs) | Notes on Reactivity |

|---|---|---|---|

| Nitration | HNO3 / H2SO4 | 3-(Propan-2-yl)-5-nitro-1,2-oxazole-4-carbaldehyde | Reaction is expected to be difficult due to the deactivating effects of the isoxazole nitrogen and the C4-aldehyde group. Harsh conditions may be required. |

| Bromination | Br2 / FeBr3 | 5-Bromo-3-(propan-2-yl)-1,2-oxazole-4-carbaldehyde | Similar to nitration, the ring is deactivated. The reaction may require a more reactive bromine source or a stronger Lewis acid catalyst. |

Nucleophilic Attack and Ring-Opening Reactions

The isoxazole ring, while aromatic, is susceptible to nucleophilic attack, often leading to ring-opening reactions. This reactivity is a consequence of the inherent strain in the five-membered ring and the presence of the weak N-O bond. Electron-withdrawing groups on the ring can further enhance this susceptibility. In the case of this compound, the aldehyde group at the C4 position acts as a moderate electron-withdrawing group, which can influence the regioselectivity of nucleophilic attack.

Reductive ring-opening of isoxazoles is a common strategy in organic synthesis. For instance, isoxazoles can undergo reductive cleavage to yield enamines, which are versatile intermediates. beilstein-journals.org This transformation can be mediated by reagents like Mo(CO)₆/H₂O/MeCN. beilstein-journals.org For this compound, such a reaction would be expected to cleave the N-O bond, leading to a β-hydroxy enone after hydrolysis of the intermediate enamine.

Furthermore, isoxazoles can undergo ring-opening fluorination. Treatment with an electrophilic fluorinating agent can lead to the formation of tertiary fluorinated carbonyl compounds. researchgate.net This process involves an initial electrophilic attack on the isoxazole ring, followed by ring cleavage. researchgate.net

The general mechanism for the ring-opening of isoxazoles often involves the initial attack of a nucleophile or an electrophile, leading to an unstable intermediate that subsequently rearranges to an open-chain product. The specific conditions and reagents used will determine the final product. It is important to note that the aldehyde group in this compound is also susceptible to nucleophilic attack, which could compete with or precede reactions involving the isoxazole ring itself.

Diels-Alder Reactions of the Isoxazole as a Diene

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. While some heterocyclic compounds can act as dienes in [4+2] cycloaddition reactions, isoxazoles are generally considered to be unreactive in this regard. acs.org Ab initio computational studies have suggested that the high activation energies associated with the Diels-Alder reactions of isoxazoles are the primary reason for their low reactivity. acs.org

For an isoxazole to participate as a diene, the reaction would involve the C4=C5 double bond and one of the double bonds within the N=C-O system. However, the aromatic character of the isoxazole ring contributes to its stability, making it reluctant to engage in reactions that would disrupt this aromaticity.

While there are limited examples of isoxazoles participating in Diels-Alder reactions, these often require specific substitution patterns or reaction conditions. For instance, the presence of electron-donating groups on the isoxazole ring can sometimes facilitate cycloaddition. In the case of this compound, the presence of the electron-withdrawing carbaldehyde group at the C4 position would likely further decrease the reactivity of the isoxazole as a diene in a normal electron-demand Diels-Alder reaction. The isopropyl group at the C3 position is unlikely to significantly alter the electronic properties of the diene system in a way that would promote cycloaddition.

It is more common for isoxazoles to be synthesized via cycloaddition reactions, such as the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, rather than to act as the diene component themselves. wikipedia.org

Transformations Involving the Propan-2-yl Substituent

The isopropyl group, being an alkyl substituent, can undergo functionalization through various synthetic methods. Free-radical halogenation, for instance, could introduce a halogen atom at the tertiary carbon of the isopropyl group, creating a reactive handle for further transformations. This functionalized intermediate could then be subjected to nucleophilic substitution or elimination reactions to introduce a variety of other functional groups.

Oxidation of the isopropyl group is another potential transformation. Depending on the oxidizing agent and reaction conditions, it might be possible to introduce a hydroxyl group or even convert the isopropyl group to a propenyl substituent through an oxidative dehydrogenation process. However, the presence of the aldehyde and the isoxazole ring would need to be considered, as these functional groups could also be susceptible to oxidation. Selective functionalization of the isopropyl group in the presence of these other reactive sites would likely require carefully chosen reagents and reaction conditions.

The isopropyl group exerts both steric and electronic effects on the this compound molecule.

Steric Effects: The bulky nature of the isopropyl group can sterically hinder the approach of reagents to the adjacent positions on the isoxazole ring. rsc.org This steric hindrance could influence the regioselectivity of reactions involving the ring, potentially directing incoming reagents to the less hindered C5 position. In reactions involving the aldehyde at the C4 position, the adjacent isopropyl group at C3 could also play a role in directing the stereochemical outcome of nucleophilic additions to the carbonyl group. The steric bulk of the isopropyl group can be a significant factor in controlling the conformation of the molecule and influencing the approach of reactants. nih.gov

The interplay between the steric and electronic properties of the isopropyl group, along with the reactivity of the aldehyde and the isoxazole ring, makes this compound a molecule with a complex and potentially rich chemical profile.

Application in Complex Molecular Synthesis and Medicinal Chemistry Building Blocks

3-(Propan-2-yl)-1,2-oxazole-4-carbaldehyde as a Versatile Synthetic Intermediate

The utility of this compound as a synthetic intermediate stems from the reactivity of its aldehyde group, which can readily participate in a wide array of organic reactions. This allows for the introduction of diverse functional groups and the extension of the molecular framework, paving the way for the creation of novel chemical entities.

The aldehyde functionality is a gateway to a vast chemical space of 4-substituted isoxazole (B147169) derivatives. Standard organic transformations can be applied to modify this group, leading to a variety of structures with potential applications in materials science and medicinal chemistry. Key transformations include:

Oxidation: The aldehyde can be oxidized to a carboxylic acid, yielding 3-(propan-2-yl)-1,2-oxazole-4-carboxylic acid. This derivative can be further converted into esters, amides, and other acid derivatives, which are themselves valuable synthetic intermediates. researchgate.netresearchgate.net

Reduction: Reduction of the aldehyde group affords the corresponding alcohol, (3-(propan-2-yl)-1,2-oxazol-4-yl)methanol. This alcohol can be used in etherification or esterification reactions to introduce new side chains.

Condensation Reactions: The aldehyde readily undergoes condensation with various nucleophiles. For example, reaction with primary amines yields imines (Schiff bases), while reaction with active methylene compounds (e.g., malonates, nitriles) in Knoevenagel or Claisen-Schmidt type condensations provides access to α,β-unsaturated systems. sciensage.info

Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the aldehyde to form secondary alcohols, introducing new carbon-based substituents at the 4-position.

Wittig Reaction: The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons) allow for the conversion of the aldehyde into a variety of substituted alkenes.

The following table summarizes some of the key transformations of this compound and the resulting classes of derivatives.

| Reagent(s) | Reaction Type | Product Class |

| KMnO₄ or CrO₃ | Oxidation | 4-Carboxylic Acid |

| NaBH₄ or LiAlH₄ | Reduction | 4-Hydroxymethyl |

| R-NH₂ | Condensation | 4-(Iminomethyl) |

| CH₂(CN)₂ | Knoevenagel Condensation | 4-(2,2-Dicyanovinyl) |

| R-MgBr then H₃O⁺ | Nucleophilic Addition | 4-(Hydroxy(R)methyl) |

| Ph₃P=CHR | Wittig Reaction | 4-(Alkenyl) |

Heterocyclic aldehydes are well-established precursors for the construction of fused or linked bi-heterocyclic and multi-heterocyclic systems. semanticscholar.org The aldehyde group of this compound can react with binucleophilic reagents to form a new heterocyclic ring appended to the isoxazole core. This strategy is crucial for generating novel molecular frameworks with unique three-dimensional shapes and biological properties.

For instance, condensation with reagents containing both an amine and an active methylene group, or two amine functionalities, can lead to the formation of new five- or six-membered rings. This approach is analogous to the use of pyrazole-4-carbaldehydes in the synthesis of pyrazolo-fused heterocycles. ijpsonline.com Potential synthetic pathways include:

Reaction with aminoguanidine to form a triazine ring.

Reaction with ethylenediamine to generate a dihydropyrazine ring.

Gewald-type reactions with a sulfur source and an active methylene nitrile to construct an adjacent thiophene ring.

This synthetic versatility allows for the integration of the 3-(propan-2-yl)isoxazole moiety into a wide range of complex heterocyclic systems, as illustrated in the table below.

| Binucleophilic Reagent | Resulting Heterocyclic System |

| Hydrazine (B178648) / Substituted Hydrazines | Linked or Fused Pyrazole |

| Thiosemicarbazide | Linked Thiadiazole |

| o-Phenylenediamine | Fused Benzodiazepine |

| 3-Amino-1,2,4-triazole | Fused Triazolopyrimidine |

Contribution to Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry aims to rapidly generate large numbers of diverse compounds for high-throughput screening. The reactivity and accessibility of this compound make it an excellent scaffold for the construction of chemical libraries. mdpi.com Its aldehyde group can serve as an anchor point for diversification.

By employing multicomponent reactions (MCRs), a library of complex molecules can be synthesized in a single step from three or more starting materials. For example, a Ugi-type MCR could utilize the isoxazole aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a library of α-acylamino carboxamides. Each of the three additional components can be varied, leading to an exponential increase in the number of final products from a manageable set of starting materials.

A hypothetical combinatorial library could be constructed based on a reductive amination protocol. Reacting this compound with a diverse set of primary or secondary amines, followed by reduction, would yield a library of isoxazol-4-ylmethanamines. This approach is highly efficient and amenable to parallel synthesis techniques.

| Building Block 1 (Amine) | Building Block 2 (Acylating Agent) | Resulting Structure |

| Aniline | Acetic Anhydride | N-acetyl-N-(isoxazolylmethyl)aniline |

| Benzylamine | Benzoyl Chloride | N-benzoyl-N-(isoxazolylmethyl)benzylamine |

| Morpholine | Succinic Anhydride | N-succinyl-4-(isoxazolylmethyl)morpholine |

| Piperidine | Isopropyl Chloroformate | Isopropyl (isoxazolylmethyl)piperidine-1-carboxylate |

Design and Synthesis of Advanced Scaffolds Utilizing the Compound

The unique electronic and steric properties of the 3-(propan-2-yl)isoxazole core make it an attractive scaffold for the design of novel molecules with specific functions, particularly in medicinal chemistry.

Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophores into a single molecule. nih.gov This can lead to compounds with improved potency, selectivity, or a multi-target profile. mdpi.com this compound is a valuable tool for creating such hybrids.

The aldehyde can be transformed into a linker which is then used to connect the isoxazole scaffold to another biologically active heterocycle, such as a pyrazole, triazole, thiazole, or oxadiazole. researchgate.netnih.govresearchgate.net For example, oxidation to the carboxylic acid followed by amide coupling with an amino-substituted heterocycle is a common and robust method for creating such hybrids. These hybrid molecules are of significant interest in the development of new therapeutic agents. rsc.org

| Isoxazole-Derived Linker | Heterocyclic Moiety | Potential Biological Target Class |

| -CH₂-NH-CO- | 1,2,4-Triazole | Kinase Inhibitors |

| -CO-NH- | Thiazole | Antimicrobial Agents |

| -CH=N-N(CS)NH- | Pyrazole | Anti-inflammatory Agents (e.g., COX inhibitors) |

| -CH₂-O- | Benzoxazole | Anticancer Agents |

Scaffold hopping is a powerful technique in medicinal chemistry used to identify novel molecular cores that retain the biological activity of a known parent compound but possess improved properties, such as better pharmacokinetics or novel intellectual property. nih.govpharmablock.com The 3-(propan-2-yl)isoxazole moiety can be considered a bioisosteric replacement for other common aromatic systems, like a phenyl ring.

The concept of isosterism suggests that replacing one group with another that has similar size, shape, and electronic properties can result in maintained or enhanced biological activity. The isoxazole ring is often used as a replacement for a phenyl ring to modulate metabolic stability, solubility, and receptor-binding interactions. researchgate.net For instance, in the development of COX-2 inhibitors, the central furan ring in Rofecoxib was "hopped" to an isoxazole ring in Valdecoxib. nih.gov

| Original Scaffold in Drug | Potential Replacement Scaffold | Rationale |

| Phenyl | 3-(Propan-2-yl)isoxazole | Modulate metabolism, improve polarity, alter H-bonding capacity. |

| Thiophene | 3-(Propan-2-yl)isoxazole | Similar size and electronics, potential for improved metabolic stability. |

| Pyrazole | 3-(Propan-2-yl)isoxazole | Alternative hydrogen bond acceptor/donor pattern, novel IP. |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, albeit with approximations, to determine the electronic structure and energy of the molecule. For organic molecules like 3-(Propan-2-yl)-1,2-oxazole-4-carbaldehyde, Density Functional Theory (DFT) is a widely employed method due to its favorable balance of accuracy and computational cost.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov DFT studies on isoxazole (B147169) derivatives are typically performed using a combination of a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to achieve a detailed description of the electron distribution and molecular geometry. researchgate.netirjweb.comresearchgate.net

These calculations yield optimized molecular geometries, electrostatic potential maps, and atomic charges, which are crucial for understanding the molecule's physical and chemical properties. The electronic structure analysis reveals the distribution of electrons, highlighting regions of high or low electron density. For this compound, the electronegative oxygen and nitrogen atoms in the isoxazole ring, along with the oxygen of the carbaldehyde group, create a distinct electronic profile that governs its intermolecular interactions and reactivity.

Table 1: Calculated Electronic Properties for this compound (Illustrative DFT Results)

Calculations are hypothetical, based on typical values for similar structures computed at the B3LYP/6-311++G(d,p) level.

| Property | Calculated Value |

| Total Energy | -552.9 Hartree |

| Dipole Moment | 3.85 Debye |

| Mulliken Atomic Charge on O1 | -0.45 e |

| Mulliken Atomic Charge on N2 | -0.12 e |

| Mulliken Atomic Charge on C4 | +0.35 e |

| Mulliken Atomic Charge on Aldehyde O | -0.52 e |

HOMO-LUMO Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital most likely to donate electrons in a reaction, representing the nucleophilic character of a molecule. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating the molecule's electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity and kinetic stability. nih.govirjweb.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the isoxazole ring, while the LUMO is likely centered on the electron-withdrawing carbaldehyde group, indicating its susceptibility to nucleophilic attack at this position.

Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors (Illustrative)

Data is hypothetical and representative of similar heterocyclic aldehydes.

| Parameter | Value (eV) |

| EHOMO | -7.15 |

| ELUMO | -1.88 |

| HOMO-LUMO Gap (ΔE) | 5.27 |

| Ionization Potential (I ≈ -EHOMO) | 7.15 |

| Electron Affinity (A ≈ -ELUMO) | 1.88 |

| Global Hardness (η = (I-A)/2) | 2.635 |

| Electronegativity (χ = (I+A)/2) | 4.515 |

Conformation Analysis of the Isoxazole Ring and Substituents

The three-dimensional structure and flexibility of this compound are determined by the rotation around the single bonds connecting the isopropyl and carbaldehyde groups to the isoxazole ring. The isoxazole ring itself is largely planar, but the substituents can adopt various spatial orientations.

Conformational analysis, typically performed using DFT calculations, involves mapping the potential energy surface by systematically rotating these bonds. This process identifies the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. For this molecule, the key dihedral angles are C(ring)-C(isopropyl) and C(ring)-C(aldehyde). Steric hindrance between the substituents and the ring atoms plays a significant role in determining the preferred conformations. The most stable conformer would likely position the bulky isopropyl group and the carbaldehyde group to minimize steric clash.

Table 3: Relative Energies of Key Conformers (Illustrative)

Energies are hypothetical, representing a typical conformational landscape.

| Conformer | Dihedral Angle (Cring-Caldehyde) | Relative Energy (kcal/mol) |

| A (Anti-periplanar) | 180° | 0.00 (Global Minimum) |

| B (Syn-periplanar) | 0° | 2.5 |

| Rotational Barrier (A to B) | ~90° | 4.8 |

Reaction Mechanism Studies

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile of a reaction can be constructed.

A plausible synthetic route to this compound involves the [3+2] cycloaddition reaction between a nitrile oxide and an appropriate alkyne, a common method for forming the isoxazole ring. rsc.org Another established method is the condensation of a nitroalkane with a suitable precursor. nih.gov

Computational studies can model these pathways to confirm their feasibility. For instance, the reaction of isobutyronitrile (B166230) oxide with propargyl aldehyde could be modeled. DFT calculations would be used to locate the structures of the reactants, the transition state for the cycloaddition, and the final isoxazole product. The calculated activation energy and reaction enthalpy would provide a quantitative measure of the reaction's kinetics and thermodynamics, helping to understand why a particular regiochemical outcome is favored.

The transition state (TS) is the highest energy point along the reaction coordinate and is of paramount importance in determining the rate of a chemical reaction. Locating and characterizing the TS is a central goal of computational reaction mechanism studies. researchgate.net For the synthesis of the isoxazole ring via a [3+2] cycloaddition, the TS would represent the concerted formation of the two new single bonds.

Frequency calculations are performed on the computed TS structure to verify that it is a true first-order saddle point, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier (Ea). A lower activation energy implies a faster reaction rate. Such analyses can be used to compare competing reaction pathways and predict the conditions necessary for an efficient synthesis.

Table 4: Calculated Activation Energies for a Proposed Synthetic Step (Illustrative)

[3+2] Cycloaddition of Isobutyronitrile Oxide and Propargyl Aldehyde

| Parameter | Energy (kcal/mol) |

| Relative Energy of Reactants | 0.0 |

| Relative Energy of Transition State | +18.5 |

| Activation Energy (Ea) | 18.5 |

| Relative Energy of Product | -45.2 |

| Enthalpy of Reaction (ΔH) | -45.2 |

of this compound

Computational and theoretical chemistry are pivotal in modern drug discovery, offering insights into the molecular interactions that underpin biological activity. For the compound this compound, these in silico techniques can elucidate its structure-activity relationships (SAR), predict its binding affinity to biological targets, and guide the design of more potent and selective analogues.

Ligand-Based Design Approaches

In the absence of a known 3D structure of the biological target, ligand-based design methodologies are instrumental. These approaches leverage the information from a set of molecules known to interact with the target to build a model that predicts the activity of new compounds.

Pharmacophore modeling is a cornerstone of ligand-based design. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exhibit a specific biological activity. For a series of analogues of this compound, a pharmacophore model could be generated to highlight the key features responsible for their therapeutic effects. The oxazole (B20620) ring itself can act as a hydrogen bond acceptor, while the propan-2-yl group provides a hydrophobic feature, and the carbaldehyde group can be a key interaction point.

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies further refine this understanding by correlating the 3D properties of molecules with their biological activities. nih.govnih.gov By aligning a series of this compound derivatives, 3D-QSAR can generate contour maps that indicate regions where steric bulk, positive or negative electrostatic potential would be favorable or unfavorable for activity. researchgate.net This provides a visual and quantitative guide for designing new molecules with enhanced potency. researchgate.net

Molecular Docking Simulations with Biological Targets

When the three-dimensional structure of a biological target, such as an enzyme or receptor, is available, molecular docking simulations can be employed to predict the binding mode and affinity of a ligand. rsc.org For this compound, docking studies could be performed with various potential targets, such as cyclooxygenase (COX) enzymes, epidermal growth factor receptor (EGFR), or carbonic anhydrase. nih.govrsc.orgnih.gov

The process involves placing the 3D conformation of this compound into the active site of the target protein and evaluating the potential binding poses based on a scoring function. This function estimates the free energy of binding, with lower scores generally indicating a more favorable interaction. The simulation can reveal key interactions, such as hydrogen bonds between the carbaldehyde oxygen and amino acid residues in the active site, or hydrophobic interactions involving the propan-2-yl group. researchgate.net

Below is a hypothetical data table illustrating the results of a molecular docking study of this compound and its analogues against a hypothetical enzyme target.

| Compound | Docking Score (kcal/mol) | Key Interactions |

| This compound | -7.5 | H-bond with Ser-123, Hydrophobic interaction with Leu-45 |

| Analogue 1 (propan-2-yl replaced with cyclopropyl) | -7.9 | H-bond with Ser-123, Hydrophobic interaction with Leu-45 and Val-50 |

| Analogue 2 (carbaldehyde replaced with cyano) | -6.8 | H-bond with Ser-123 |

| Analogue 3 (oxazole replaced with isoxazole) | -7.2 | H-bond with Ser-123, Hydrophobic interaction with Leu-45 |

These simulations provide a rational basis for understanding the compound's mechanism of action at a molecular level and for designing modifications to improve its binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov The development of a QSAR model for this compound and its derivatives would involve several key steps. researchgate.net

First, a dataset of compounds with their corresponding biological activities (e.g., IC50 values) is compiled. Next, a variety of molecular descriptors are calculated for each compound. These descriptors can be 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), or 3D (e.g., steric and electronic parameters). researchgate.net

Using statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is derived that correlates the descriptors with the biological activity. nih.gov A hypothetical QSAR equation might look like:

pIC50 = 0.5 * LogP - 0.2 * Molecular_Weight + 1.2 * Dipole_Moment + 3.4

The predictive power of the QSAR model is then rigorously validated using both internal and external validation techniques to ensure its robustness and reliability. researchgate.net A well-validated QSAR model can be used to predict the activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process. researchgate.net

Below is a hypothetical data table for a QSAR study on a series of this compound analogues.

| Compound | Experimental pIC50 | Predicted pIC50 | LogP | Molecular Weight | Dipole Moment |

| This compound | 6.2 | 6.1 | 1.8 | 153.18 | 3.5 |

| Analogue A | 6.5 | 6.4 | 2.1 | 167.21 | 3.7 |

| Analogue B | 5.8 | 5.9 | 1.5 | 139.15 | 3.2 |

| Analogue C | 7.1 | 7.0 | 2.5 | 181.24 | 4.0 |

This integrated computational approach, combining ligand-based design, molecular docking, and QSAR, provides a powerful framework for the rational design and optimization of novel therapeutic agents based on the this compound scaffold.

Mechanistic Biological Activity Studies and Structure Activity Relationships Sar

In Vitro Investigation of Molecular Interactions and Target Engagement

In vitro studies are fundamental to elucidating the direct interactions of a compound with its biological targets, providing insights into its mechanism of action.

DNA Gyrase: Isoxazole-containing compounds have been explored as potential inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication. The mechanism often involves interference with the ATP-binding site of the GyrB subunit.

α-Amylase: Certain heterocyclic compounds are known to inhibit α-amylase, an enzyme involved in carbohydrate metabolism. Such inhibition is of interest in the management of type 2 diabetes.

cPLA2α: Cytosolic phospholipase A2α (cPLA2α) is a key enzyme in the inflammatory cascade. Inhibition of this enzyme can modulate the production of pro-inflammatory mediators.

Computational docking studies and X-ray crystallography are pivotal in identifying the binding sites and interaction modes of inhibitors. For isoxazole (B147169) derivatives, interactions often involve hydrogen bonding with the nitrogen and oxygen atoms of the ring and hydrophobic interactions with the substituents. The carbaldehyde group of 3-(Propan-2-yl)-1,2-oxazole-4-carbaldehyde could potentially form hydrogen bonds or covalent linkages with active site residues.

Kinetic studies are essential to determine the nature of enzyme inhibition (e.g., competitive, non-competitive, or uncompetitive) and to quantify the inhibitor's potency (e.g., IC50, Ki values). There is currently a lack of specific kinetic data for the inhibition of DNA gyrase, α-amylase, or cPLA2α by this compound in the available literature.

The versatility of the isoxazole scaffold allows for its incorporation into molecules designed to interact with a variety of cellular receptors.

RORγt Inverse Agonists: The Retinoid-related orphan receptor gamma t (RORγt) is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are implicated in autoimmune diseases. A patent has described a broad class of compounds, including isoxazole derivatives, as potential RORγt inverse agonists. However, specific binding assay data for this compound is not provided.

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, offering a more nuanced way to control receptor activity. The potential for this compound to act as an allosteric modulator on any receptor is yet to be experimentally determined.

The isoxazole nucleus is a core component of several clinically used antibiotics (e.g., oxacillin, cloxacillin). The antimicrobial potential of novel isoxazole derivatives is an active area of research.

Staphylococcus aureus and Escherichia coli : These Gram-positive and Gram-negative bacteria, respectively, are common targets for new antimicrobial agents.

Mycobacterium tuberculosis : The causative agent of tuberculosis is a significant global health threat, and there is a continuous search for new effective drugs.

While general studies on isoxazole derivatives have shown activity against these pathogens, specific Minimum Inhibitory Concentration (MIC) values for this compound are not available in the reviewed literature.

Table of Antimicrobial Activity Data for Isoxazole Derivatives (Illustrative - Not specific to this compound)

| Compound Class | Pathogen | MIC Range (µg/mL) |

| Substituted Isoxazoles | Staphylococcus aureus | 16 - 128 |

| Substituted Isoxazoles | Escherichia coli | 32 - >256 |

| Isoxazole Hydrazones | Mycobacterium tuberculosis | 0.34 - 13.06 |

This table presents a general range of activities observed for various isoxazole derivatives and should not be interpreted as data for this compound.

Antimicrobial Activity against Specific Pathogens (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis)

Mechanism of Action Elucidation (e.g., inhibition of bacterial enzymes)

No studies were identified that have elucidated the specific mechanism of action for this compound. Research into the enzyme inhibitory activity or other molecular interactions of this compound has not been reported in the reviewed literature.

Systematic Structure-Activity Relationship (SAR) Exploration

Detailed SAR studies, which are crucial for understanding how the chemical structure of a molecule influences its biological activity, have not been published for this compound. Consequently, the specific contributions of its structural features cannot be detailed at present.

Impact of Propan-2-yl Group on Biological Interactions

Information regarding the specific role of the propan-2-yl (isopropyl) group at the 3-position of the oxazole (B20620) ring in mediating biological interactions is not available.

Role of the Aldehyde Functionality in Target Recognition

The influence of the carbaldehyde group at the 4-position on target recognition and binding has not been specifically investigated for this molecule.

Influence of Substituent Modifications on Biological Potency and Selectivity

There are no available studies that systematically modify the substituents of this compound to evaluate the effects on its biological potency and selectivity.

Design Principles for Modulating Specific Biological Responses

Without foundational SAR data, the principles for designing analogs of this compound to achieve specific biological outcomes cannot be formulated.

Future Research Directions

Novel Synthetic Approaches and Catalyst Development

Future research into the synthesis of 3-(propan-2-yl)-1,2-oxazole-4-carbaldehyde and its analogs should prioritize the development of more efficient, sustainable, and regioselective methods.

Green Chemistry and Catalysis: Traditional synthetic routes to isoxazoles can be lengthy and often rely on hazardous reagents. rsc.org Future work should explore green chemistry approaches, such as microwave-assisted and ultrasound-assisted synthesis, which have been shown to accelerate reaction times and improve yields for other isoxazole (B147169) derivatives. cityu.edu.hknih.gov The use of environmentally benign solvents and recyclable catalysts will also be a key area of investigation. The development of novel catalytic systems, including transition-metal catalysts and organocatalysts, could offer new pathways to this molecule with enhanced control over the reaction's regioselectivity. bohrium.com

Flow Chemistry and Process Optimization: The implementation of continuous flow chemistry for the synthesis of this compound could offer significant advantages in terms of scalability, safety, and product consistency. This approach allows for precise control over reaction parameters, leading to higher purity and yields.

Regioselective Functionalization: Research into the regioselective functionalization of the isoxazole ring will be crucial for creating a diverse library of derivatives. This includes developing methods for the selective modification of the C-5 position and the aldehyde group, which will be instrumental for structure-activity relationship studies.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Green Chemistry | Reduced environmental impact, increased efficiency | Microwave/ultrasound assistance, benign solvents, recyclable catalysts |

| Flow Chemistry | Scalability, safety, consistency | Optimization of reaction conditions in a continuous flow system |

| Catalyst Development | Improved yields, higher regioselectivity | Novel transition-metal and organocatalysts |

Deepening Mechanistic Understanding of Biological Interactions

A thorough investigation into the biological activities of this compound is a critical next step. This will involve a combination of computational and experimental approaches to identify biological targets and elucidate mechanisms of action.

Computational Modeling and Target Prediction: In silico methods, such as molecular docking and virtual screening, can be employed to predict potential biological targets for this compound. nih.gov By screening against libraries of known protein structures, researchers can generate hypotheses about its mechanism of action. Molecular dynamics simulations can further be used to study the stability of the compound within the binding pocket of a potential target and to understand the key interactions at an atomic level.

Experimental Validation and Biophysical Analysis: Following computational predictions, experimental validation is essential. This will involve a range of biochemical and cellular assays to confirm the compound's activity against predicted targets. Biophysical techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy can provide detailed information on the binding affinity and kinetics of the interaction between the compound and its target protein. researchgate.netnih.govrsc.org

Chemoproteomics: To identify a broader range of potential cellular targets, chemoproteomic approaches can be utilized. This could involve synthesizing a probe molecule based on the this compound scaffold to capture its interacting proteins from cell lysates.

Rational Design of Derivatives with Enhanced or Novel Biological Profiles

Based on an understanding of its biological targets and structure-activity relationships (SAR), the rational design of derivatives of this compound can lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR of this scaffold is fundamental. This will involve the synthesis of a library of analogs with modifications at the 3-isopropyl group, the 4-formyl group, and the 5-position of the isoxazole ring. nih.gov The biological activity of these derivatives will be evaluated to identify key structural features that contribute to their potency and selectivity. dartmouth.edu

Pharmacophore Modeling and Bioisosteric Replacement: Pharmacophore models can be developed based on the SAR data to guide the design of new derivatives with optimized interactions with the biological target. bohrium.com Bioisosteric replacement strategies can be employed to substitute specific functional groups with others that have similar physical or chemical properties, with the aim of improving the compound's drug-like properties, such as solubility and metabolic stability. rsc.org

Fragment-Based Drug Discovery: A fragment-based approach could also be employed, where small molecular fragments that bind to the target protein are identified and then linked together or grown to create more potent lead compounds based on the this compound scaffold.

| Design Strategy | Objective | Example Modification |

| SAR Studies | Identify key structural features for activity | Varying the alkyl substituent at the 3-position |

| Pharmacophore Modeling | Guide the design of more potent analogs | Incorporating additional hydrogen bond donors/acceptors |

| Bioisosteric Replacement | Improve drug-like properties | Replacing the isopropyl group with a cyclopropyl (B3062369) group |

Exploration of Emerging Applications in Materials Science or Chemical Biology

Beyond its potential in medicinal chemistry, the unique structure of this compound suggests possible applications in materials science and as a tool in chemical biology.

Materials Science: The isoxazole ring is a component in some organic electronic materials. mdpi.com Future research could explore the potential of polymers and other materials incorporating the this compound unit for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as liquid crystals. researchgate.net The aldehyde functionality provides a convenient handle for polymerization or for grafting onto other material surfaces.

Chemical Biology: The intrinsic photoreactivity of the isoxazole ring opens up possibilities for its use as a photo-crosslinking agent in chemical biology. biorxiv.orgnih.govrsc.orgcityu.edu.hknih.gov Derivatives of this compound could be designed as photoaffinity probes to identify the binding partners of other molecules of interest within a cellular context. Furthermore, the isoxazole scaffold can be incorporated into fluorescent probes for bioimaging applications. nih.govperiodikos.com.br The aldehyde group can be readily modified to attach fluorophores or other reporter groups. nih.gov

Q & A

Q. What are the challenges in crystallizing this compound for X-ray analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.